molecular formula C16H10F6O3 B14068894 (2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid

Cat. No.: B14068894
M. Wt: 364.24 g/mol
InChI Key: XQSKHZGNRISKFU-UHFFFAOYSA-N
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Description

(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is an organic compound known for its unique structural features and significant applications in various fields. This compound contains two trifluoromethyl groups attached to a biphenyl structure, which is further linked to a hydroxy-acetic acid moiety. The presence of trifluoromethyl groups imparts distinct chemical properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid typically involves multiple steps. One common method includes the initial formation of the biphenyl core through a Suzuki-Miyaura cross-coupling reaction between a halogenated biphenyl derivative and a boronic acid in the presence of a palladium catalyst . . Finally, the hydroxy-acetic acid moiety is introduced via esterification or hydrolysis reactions.

Industrial Production Methods

Industrial production of (2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, palladium catalysts, organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated biphenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2’-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid is unique due to its combination of trifluoromethyl groups and hydroxy-acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H10F6O3

Molecular Weight

364.24 g/mol

IUPAC Name

2-hydroxy-2-[3-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]phenyl]acetic acid

InChI

InChI=1S/C16H10F6O3/c17-15(18,19)11-4-2-1-3-9(11)10-6-5-8(13(23)14(24)25)7-12(10)16(20,21)22/h1-7,13,23H,(H,24,25)

InChI Key

XQSKHZGNRISKFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(C(=O)O)O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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